1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene
Description
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene (CAS: 220004-17-1) is a brominated aryl ether featuring a para-methoxy group and a 2-bromo-1,1,2,2-tetrafluoroethoxy substituent. Its molecular formula is C₉H₇BrF₄O₂, with an average molecular weight of 319.05 g/mol . This compound is synthesized via fluoroalkylation of 4-methoxyphenol with 1,2-dibromotetrafluoroethane, followed by purification to achieve 95% purity . It serves as a key intermediate in synthesizing thermally stable polymers and agrochemicals, owing to the electron-withdrawing effects of fluorine and bromine, which enhance stability and reactivity .
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-2-4-7(5-3-6)16-9(13,14)8(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPESGYHELNOJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorinated ethoxy group.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with fluorinated moieties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
(a) 1-Bromo-4-(tetrafluoroethoxy)benzene (CAS: 68834-05-9)
- Molecular Formula : C₈H₅BrF₄O
- Key Differences : Lacks the methoxy group, reducing steric hindrance and altering electronic properties.
- Applications : Primarily used in Pd-catalyzed cross-coupling reactions. Reactivity in direct arylations is lower compared to the para-methoxy variant due to reduced electron-donating effects .
(b) 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole (CAS: 220004-17-1)
Functional Group Variants
(a) 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
- Molecular Formula : C₉H₉BrO₂
- Key Differences: Contains an acetophenone moiety instead of a tetrafluoroethoxy group. The ketone group increases electrophilicity but reduces thermal stability.
- Applications : Used as a pharmaceutical intermediate under controlled conditions .
(b) Tetraconazole (Agrochemical, CAS: 112281-77-3)
Fluorinated Ethers with Varying Halogenation
(a) 2-Bromotetrafluoroethyl Trifluorovinyl Ether (CAS: 85737-06-0)
- Molecular Formula : C₄BrF₇O
- Key Differences: Contains a trifluorovinyl group instead of a methoxybenzene ring. This compound is a monomer for fluoropolymers, offering superior chemical resistance but lower thermal stability compared to aryl-substituted variants .
(b) Hexaflumuron (CAS: 86479-06-3)
Comparative Data Table
Research Findings and Reactivity Insights
- Electronic Effects : The para-methoxy group in this compound donates electrons via resonance, counterbalancing the electron-withdrawing effects of fluorine and bromine. This balance makes it highly reactive in Pd-catalyzed arylations (yields: 60–89%) without cleavage of the tetrafluoroethoxy group .
- Thermal Stability: Polymers derived from this compound exhibit glass transition temperatures (Tg) exceeding 150°C, outperforming analogs with non-fluorinated ether linkages .
- Safety Profile : Brominated compounds require stringent handling (e.g., skin/eye protection) due to toxicity risks, while fluorinated analogs pose environmental persistence concerns .
Biological Activity
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, featuring both bromine and tetrafluoroethoxy groups, suggests potential biological activities that merit detailed investigation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine atom is believed to enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in certain cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via ROS generation |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 20 | Disruption of mitochondrial function |
Case Studies
A notable case study involved the application of this compound in a drug formulation aimed at enhancing bioavailability. Researchers found that the incorporation of this compound into lipid-based carriers improved the solubility and absorption of poorly soluble drugs.
Mechanistic Insights
The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets such as enzymes and receptors. Studies using molecular docking simulations suggest that it may bind to specific protein targets involved in cell signaling pathways related to growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
